2-Bromomethyl-6-fluoro-benzo[b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives like BFBT often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of BFBT is C9H6BrFS . It contains a benzo[b]thiophene ring system, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Copper-Catalyzed Synthesis of Benzo[b]thiophenes
A novel copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide has been developed, enabling the preparation of 2-substituted benzo[b]thiophenes. This method showcases the utility of bromoalkynyl precursors in synthesizing benzo[b]thiophene derivatives, offering moderate to good yields and demonstrating the synthetic versatility of 2-Bromomethyl-6-fluoro-benzo[b]thiophene in constructing complex heterocyclic structures (Lei-lei Sun et al., 2011).
Synthesis of Novel Fluorophores
The compound has been used in the synthesis of novel fluorophores via Sonogashira reactions, leading to a range of emission maxima from indigo blue to reddish-orange, depending on the aromatic nuclei and peripheral moieties involved. This application highlights the role of this compound in developing new materials for optoelectronic devices and fluorescence-based applications (G. T. Hwang et al., 2001).
Palladium-Mediated Synthesis of Tubulin Binding Agents
A palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes has been developed, utilizing bromoalkynyl precursors for the synthesis of novel tubulin binding agents. This research showcases the compound's utility in the development of potential therapeutic agents, particularly in targeting cancer cell division (B. Flynn et al., 2001).
Preparation of Highly Substituted Thiophenes
An efficient one-pot synthesis method for thiophenes and benzo[b]thiophenes from bromoenynes demonstrates the role of this compound in accessing highly substituted sulfur heterocycles. This methodology emphasizes the compound's significance in synthesizing structurally diverse heterocycles, potentially applicable in various fields including pharmaceuticals and materials science (V. Guilarte et al., 2011).
Antimalarial Research
Bromo-benzothiophene carboxamide derivatives, synthesized from bromo-benzothiophene precursors, have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase. These compounds offer a promising avenue for the development of new antimalarial drugs, illustrating the potential of this compound in contributing to global health challenges (Tanushree Banerjee et al., 2011).
Future Directions
Thiophene-based analogs, like BFBT, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
2-(bromomethyl)-6-fluoro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVVVXPTLBDNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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